Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1202028-96-3
VCID: VC2891187
InChI: InChI=1S/C15H10F2N2O2S/c1-21-15(20)13-8-11(14-3-2-6-22-14)18-19(13)12-5-4-9(16)7-10(12)17/h2-8H,1H3
SMILES: COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3
Molecular Formula: C15H10F2N2O2S
Molecular Weight: 320.3 g/mol

Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

CAS No.: 1202028-96-3

Cat. No.: VC2891187

Molecular Formula: C15H10F2N2O2S

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate - 1202028-96-3

Specification

CAS No. 1202028-96-3
Molecular Formula C15H10F2N2O2S
Molecular Weight 320.3 g/mol
IUPAC Name methyl 2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C15H10F2N2O2S/c1-21-15(20)13-8-11(14-3-2-6-22-14)18-19(13)12-5-4-9(16)7-10(12)17/h2-8H,1H3
Standard InChI Key ZPULJNIOVULFOK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3
Canonical SMILES COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is essential for its proper handling, storage, and application in research settings. The compound exhibits specific characteristics that define its behavior in various environments and reactions.

Basic Properties

The compound presents as a pale yellow to pale beige solid at room temperature . It has a defined melting point range of 130.5-131.7°C, indicating its relatively high thermal stability . The molecular weight of the compound is precisely determined to be 320.31 g/mol, with a molecular formula of C₁₅H₁₀N₂O₂F₂S .

Table 1 summarizes the basic physical and chemical properties of the compound:

PropertyValue
IUPAC Namemethyl 2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylate
Molecular Weight320.31 g/mol
Molecular FormulaC₁₅H₁₀N₂O₂F₂S
AppearancePale Yellow to Pale Beige Solid
Melting Point130.5 - 131.7°C
CAS Number1202028-96-3

Structural Characterization

Molecular Structure and Identification

The molecular structure of Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate can be represented through various chemical identifiers. These identifiers enable precise communication about the compound across different chemical databases and research platforms.

Table 2 presents the key structural identifiers for the compound:

Identifier TypeValue
Canonical SMILESCOC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3
InChIInChI=1S/C15H10F2N2O2S/c1-21-15(20)13-8-11(14-3-2-6-22-14)18-19(13)12-5-4-9(16)7-10(12)17/h2-8H,1H3
InChI KeyZPULJNIOVULFOK-UHFFFAOYSA-N

These structural identifiers provide computational representations of the molecule that are essential for database searches, computational chemistry, and structure-activity relationship studies .

QuantityTypical PurityCommon Format
10-50 mg≥95%Solid
100-250 mg≥95-97%Solid
1 g≥95-97%Solid

The pricing for these offerings varies significantly based on quantity, purity, and supplier, with smaller quantities generally available at lower absolute costs but higher per-unit prices .

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